SAR103168

Multi-kinase inhibitor Angiogenic kinase Src family kinase

SAR103168 is a synthetic small-molecule tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass, developed by Sanofi for relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). It exhibits nanomolar inhibitory activity against the entire Src kinase family, Abl kinase, and multiple angiogenic receptor kinases including VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.

Molecular Formula
Molecular Weight
Cat. No. B1150162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR103168
SynonymsSAR103168;  SAR-103168;  SAR 103168.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

SAR103168: Multi-Kinase Inhibitor with Src, Abl, and Angiogenic Kinase Coverage for Myeloid Leukemia Research


SAR103168 is a synthetic small-molecule tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass, developed by Sanofi for relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS) [1]. It exhibits nanomolar inhibitory activity against the entire Src kinase family, Abl kinase, and multiple angiogenic receptor kinases including VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR [1]. The compound progressed to a Phase I clinical trial (NCT00981240) as an intravenous infusion agent, where unpredictable pharmacokinetic exposure led to early study discontinuation prior to reaching the maximum tolerated dose [2]. Its preclinical profile demonstrates potent anti-leukemic activity, inhibition of STAT5 phosphorylation, and activity independent of FLT3 expression status [1].

Why SAR103168 Cannot Be Replaced by Narrower Src/Abl or FLT3-Specific Inhibitors in Myeloid Leukemia Research


SAR103168 occupies a distinct pharmacological niche that prevents simple substitution with commonly used kinase inhibitors. Unlike dasatinib or bosutinib, which primarily target Src family kinases and BCR-Abl, SAR103168 simultaneously inhibits angiogenic receptor kinases (VEGFR1/2, Tie2, PDGFR, FGFR1/3, EGFR) at therapeutically relevant concentrations, creating a multi-pronged blockade of both leukemic cell-intrinsic signaling and stromal/angiogenic support pathways [1]. Critically, its anti-leukemic activity is independent of FLT3 expression, meaning it cannot be functionally replaced by FLT3-targeted agents such as midostaurin or quizartinib in FLT3-wildtype or FLT3-inhibitor-resistant AML models [1]. Furthermore, its unique pharmacokinetic characteristics—including high protein binding (>99.3%) and an intravenous route of administration with a biphasic elimination profile—differ fundamentally from orally bioavailable comparators, requiring distinct experimental handling and dosing considerations [2].

SAR103168 Quantitative Differentiation Evidence: Comparator-Based Selection Guide for Myeloid Leukemia Research


Kinase Target Breadth: SAR103168 Inhibits 9+ Kinase Families vs. 2–4 for Narrower Src/Abl Inhibitors

SAR103168 inhibits the entire Src kinase family, Abl kinase, plus angiogenic receptor kinases VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR [1]. In contrast, dasatinib's clinically relevant targets are primarily limited to Src family kinases (Src IC50 0.5 nM), BCR-Abl (IC50 <1.0 nM), c-Kit (IC50 5 nM), and PDGFRβ (IC50 28 nM), with substantially weaker activity against FGFR-1 (IC50 880 nM) and EGFR/Her1 (IC50 180 nM) [2]. Bosutinib shows an even narrower profile, with meaningful inhibition restricted to Src (IC50 1.2 nM), Abl (IC50 2.4 nM), Lyn (IC50 0.85 nM), and Fgr (IC50 0.17 nM), while VEGFR, Tie2, and FGFR are not primary targets [3]. This expanded target coverage means SAR103168 provides concurrent blockade of leukemic cell autonomous signaling and tumor microenvironment angiogenic pathways that narrower inhibitors cannot recapitulate.

Multi-kinase inhibitor Angiogenic kinase Src family kinase Target deconvolution

FLT3-Independent Anti-Leukemic Activity: SAR103168 vs. FLT3-Dependent Inhibitors Midostaurin and Quizartinib

SAR103168's anti-proliferative and pro-apoptotic activities in AML cells are explicitly independent of FLT3 expression status [1]. In primary AML patient samples (n=29), SAR103168 inhibited leukemic progenitor colony formation (CFU-L) with >85% overall sensitivity, and this activity was not contingent on FLT3 mutational status or expression level [1]. By contrast, midostaurin and quizartinib derive their clinical anti-leukemic effects primarily through FLT3 inhibition; midostaurin's approved indication is specifically restricted to FLT3-mutation-positive AML in combination with chemotherapy, and its single-agent activity in FLT3-wildtype AML is limited [2]. This mechanistic divergence means SAR103168 retains in vitro efficacy in patient populations where FLT3 inhibitors have diminished or absent activity.

FLT3-wildtype AML FLT3 inhibitor resistance STAT5 signaling Patient-derived leukemia models

Src Kinase Enzymatic Potency: SAR103168 IC50 0.65 nM vs. Bosutinib IC50 1.2 nM — A 1.8-Fold Difference in Biochemical Assays

In biochemical kinase assays, SAR103168 inhibited Src kinase auto-phosphorylation with an IC50 of 0.65 ± 0.02 nM measured at 100 μM ATP, targeting the Src(260-535) kinase domain [1]. Bosutinib (SKI-606), a clinically approved dual Src/Abl inhibitor, exhibits an Src IC50 of 1.2 nM in comparable recombinant enzymatic assays [2]. This represents an approximately 1.8-fold greater potency for SAR103168 at the enzymatic level. It should be noted that these values derive from separate studies with potentially differing assay conditions (ATP concentrations, construct length, detection method); however, both were conducted using recombinant purified Src kinase domains in cell-free systems, enabling a cross-study comparison. Dasatinib, for additional context, reports Src IC50 values of 0.5–0.8 nM across various studies, placing it in a similar sub-nanomolar range [3].

Src kinase inhibition Enzymatic IC50 ATP-competitive inhibitor Kinase selectivity profiling

Cytarabine Synergy: SAR103168 Demonstrates Synergistic Anti-Tumor Activity with Standard-of-Care Chemotherapy in AML and CML Xenograft Models

The combination of cytarabine and SAR103168 showed synergistic anti-tumor activity in both AML and CML tumor xenograft models in SCID mice [1]. Specifically, SAR103168 monotherapy achieved tumor growth impairment and tumor regression across multiple AML xenograft lines (KG1, EOL-1, Kasumi-1, CTV1) and the CML K562 model, and the addition of cytarabine produced greater anti-tumor effect than either agent alone, meeting criteria for synergy [1]. This preclinical synergy is notable because many kinase inhibitors (e.g., dasatinib, bosutinib) have not been systematically evaluated or reported to synergize with cytarabine in AML xenograft models, making this a differentiating feature for SAR103168 in the context of chemotherapy combination studies.

Cytarabine combination Synergy AML xenograft CML xenograft Chemotherapy backbone

Activity in High-Risk Genetic Subgroups: 50% Efficacy in AML with Chromosome 7 Abnormalities or Complex Karyotype

SAR103168 treatment was effective in 50% of high-risk AML patient samples carrying chromosome 7 abnormalities or complex cytogenetic rearrangements [1]. These genetic subgroups represent some of the poorest-prognosis AML patients, with historically low response rates to conventional chemotherapy. While direct comparator data for dasatinib or bosutinib in this specific high-risk genetic subgroup are not available in the literature, the published sensitivity of 50% in this challenging population provides a quantitative baseline for SAR103168's activity that can guide experimental design in studies focused on adverse-risk AML genetics.

High-risk AML Chromosome 7 abnormalities Complex karyotype Cytogenetic risk stratification

Clinical Pharmacokinetic Exposure Gap: SAR103168 Phase I Cmax and AUC vs. Preclinical Efficacy Thresholds — A Cautionary Differentiator for Experimental Design

In the Phase I clinical trial (NCT00981240), SAR103168 at the highest tested dose of 14.4 mg/m² achieved a geometric mean Cmax of approximately 500 ng/mL and AUClast of approximately 1,000 ng·h/mL [1]. These values fell substantially below the preclinical exposure targets required for in vivo anti-tumor activity in mouse xenograft models, where Cmax values from 3,600 ng/mL and AUCs from 16,000 ng·h/mL were necessary for efficacy [1]. The elimination half-life was estimated at 3.32–5.46 hours [1]. For comparison, midostaurin, an approved multi-kinase inhibitor for AML, exhibits a substantially longer terminal half-life of approximately 21 hours and achieves clinically effective plasma concentrations at approved dosing [2]. The high inter-patient variability in SAR103168 exposure (coefficient of variation 16.9–163% for Cmax) further complicated dose optimization [1]. This pharmacokinetic limitation is a critical differentiator: while SAR103168 shows compelling preclinical target coverage, achieving equivalent exposure in in vivo models requires careful dose calculation that accounts for the translational PK gap.

Pharmacokinetics Cmax AUC Drug exposure Translational pharmacology

SAR103168: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


FLT3-Wildtype or FLT3-Inhibitor-Resistant AML Preclinical Models

SAR103168 is the preferred multi-kinase inhibitor for AML models where FLT3 status is wildtype or where resistance to FLT3 inhibitors (midostaurin, quizartinib, gilteritinib) has emerged. Because its anti-leukemic activity is mechanistically independent of FLT3 expression [1], SAR103168 eliminates the need for FLT3 mutation screening prior to compound testing. This scenario is particularly relevant for laboratories studying heterogeneous AML patient-derived xenograft (PDX) models, where FLT3-mutant and FLT3-wildtype subclones may coexist, and FLT3-specific agents would only target a fraction of the leukemic population.

Combination Therapy Studies with Cytarabine Backbone Regimens

For preclinical combination studies employing a cytarabine chemotherapy backbone—the standard-of-care for AML induction therapy—SAR103168 is differentiated by published evidence of synergistic anti-tumor activity in both AML (KG1, EOL-1, Kasumi-1, CTV1) and CML (K562) xenograft models [1]. This synergy data provides a rationale for prioritizing SAR103168 over other Src/Abl inhibitors that lack documented synergy with cytarabine. Researchers designing '7+3'-style combination regimens in xenograft or syngeneic models should consider SAR103168 as the kinase inhibitor partner.

High-Risk AML with Adverse Cytogenetics (Chromosome 7 Abnormalities, Complex Karyotype)

SAR103168 is supported by ex vivo efficacy data showing 50% sensitivity in AML patient samples bearing chromosome 7 abnormalities or complex cytogenetic rearrangements [1]. These ultra-high-risk genetic subgroups have dismal outcomes with conventional chemotherapy (remission rates <20%) and are underrepresented in most kinase inhibitor studies. Investigators developing targeted therapies specifically for adverse-risk AML should prioritize SAR103168 for comparative efficacy studies against emerging agents in this genetically defined, high-unmet-need population.

Bone Marrow Microenvironment and Angiogenesis-Targeted Leukemia Research

SAR103168's unique combination of Src/Abl inhibition with broad angiogenic kinase coverage (VEGFR1/2, Tie2, PDGFR, FGFR1/3, EGFR) makes it a valuable tool compound for dissecting the contribution of bone marrow microenvironment signaling to leukemic cell survival and chemoresistance [1]. Unlike narrower Src/Abl inhibitors (dasatinib, bosutinib) that primarily target leukemic cell-intrinsic signaling, SAR103168 simultaneously disrupts stromal-derived angiogenic and survival cues. This application scenario is ideal for laboratories investigating leukemic stem cell niche interactions or evaluating anti-angiogenic strategies in hematologic malignancies.

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